molecular formula C17H14N4O3 B13362280 methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate

methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate

Cat. No.: B13362280
M. Wt: 322.32 g/mol
InChI Key: HDDPBMSUUUFYNZ-UHFFFAOYSA-N
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Description

Methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate is a complex organic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 6-(1H-pyrazol-1-yl)-3-pyridinecarboxylic acid with methyl 3-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyrazole and pyridine rings makes it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

methyl 3-[(6-pyrazol-1-ylpyridine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C17H14N4O3/c1-24-17(23)12-4-2-5-14(10-12)20-16(22)13-6-7-15(18-11-13)21-9-3-8-19-21/h2-11H,1H3,(H,20,22)

InChI Key

HDDPBMSUUUFYNZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3

Origin of Product

United States

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